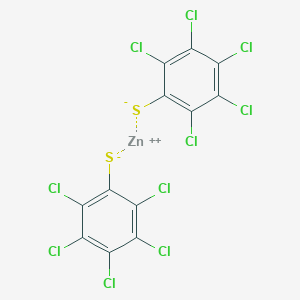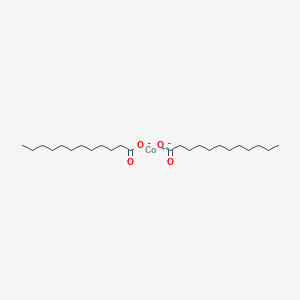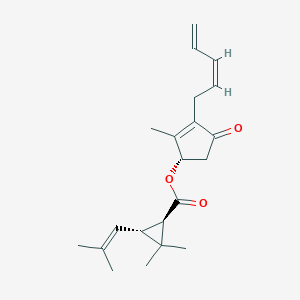
3'-Sodiocyclohexanespiro-5'-hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Sodiocyclohexanespiro-5'-hydantoin, also known as SCH, is a cyclic imide derivative that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 3'-Sodiocyclohexanespiro-5'-hydantoin is not fully understood. However, it is believed to act as an agonist of the GABA receptor, which is the main inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA receptor, leading to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as the ability to reduce anxiety and induce sedation. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3'-Sodiocyclohexanespiro-5'-hydantoin is its high reactivity, which makes it a useful reagent in various lab experiments. It is also relatively easy to synthesize and purify. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions. Additionally, its potential toxicity and lack of specificity for GABA receptors can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3'-Sodiocyclohexanespiro-5'-hydantoin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its use as a tool to study the role of GABA receptors in the central nervous system. Finally, there is potential for the development of new this compound derivatives with improved specificity and reduced toxicity for use in various scientific research applications.
Synthesis Methods
The synthesis of 3'-Sodiocyclohexanespiro-5'-hydantoin involves the reaction of cyclohexanone with hydantoin in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to produce this compound. The purity of the compound can be improved through recrystallization using ethanol or acetone.
Scientific Research Applications
3'-Sodiocyclohexanespiro-5'-hydantoin has been used in various scientific research applications due to its unique chemical properties. In biochemistry, it has been used as a reagent for the determination of amino acid composition in proteins. It has also been used in the synthesis of peptides and as a coupling agent in peptide synthesis. In pharmacology, this compound has shown potential as an anticonvulsant and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the central nervous system.
properties
CAS RN |
1075-86-1 |
|---|---|
Molecular Formula |
C8H11N2NaO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
sodium;3-aza-1-azanidaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2.Na/c11-6-8(10-7(12)9-6)4-2-1-3-5-8;/h1-5H2,(H2,9,10,11,12);/q;+1/p-1 |
InChI Key |
PXZYNVBFBPXRET-UHFFFAOYSA-M |
Isomeric SMILES |
C1CCC2(CC1)C(=O)NC(=N2)[O-].[Na+] |
SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Other CAS RN |
1075-86-1 |
synonyms |
3-Sodio-1,3-diazaspiro[4.5]decane-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)


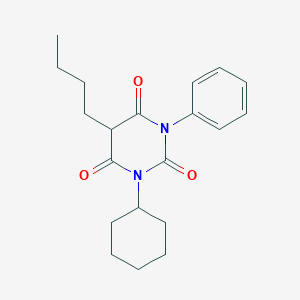



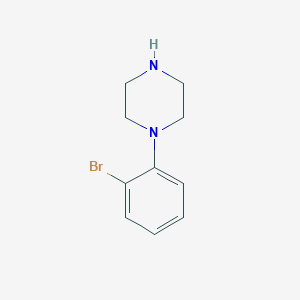
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
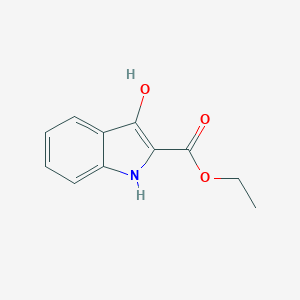
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
